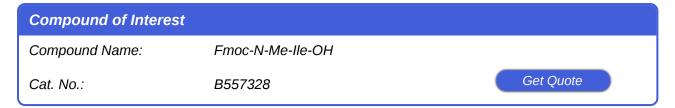


Commercial Suppliers and Technical Guide for Fmoc-N-Me-Ile-OH

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For researchers, scientists, and drug development professionals, N-α-Fmoc-N-α-methyl-L-isoleucine (**Fmoc-N-Me-Ile-OH**) is a critical building block in the synthesis of modified peptides. Its use can enhance proteolytic stability and influence peptide conformation, which are desirable attributes in the development of therapeutic peptides. This guide provides an in-depth overview of commercial suppliers, key technical data, and detailed experimental protocols for the application of **Fmoc-N-Me-Ile-OH** in solid-phase peptide synthesis (SPPS).

Commercial Availability

Several reputable suppliers offer **Fmoc-N-Me-Ile-OH** for research and development purposes. The table below summarizes the offerings from prominent vendors, providing a comparative overview of their product specifications.



Supplier	Product Name/Syno nym	CAS Number	Molecular Weight	Purity/Assa y	Storage
BroadPharm	Fmoc-N-Me- Ile-OH	138775-22- 1[1]	367.4 g/mol	Inquire for details	-20°C[1]
ChemSupply Australia	Fmoc-N-Me- Ile-OH	138775-22- 1[2]	Not specified	Not specified	Not specified
Sigma- Aldrich (Novabioche m®)	Fmoc-N-Me- Ile-OH, N-α- Fmoc-N-α- methyl-L- isoleucine	138775-22- 1[3]	367.44 g/mol	≥95.0% (acidimetric), ≥97% (TLC), ≥97.0% (HPLC)[3]	2-30°C[3]
MedChemEx press	Fmoc-N-Me- lle-OH	Not specified	Not specified	Not specified	Not specified

Technical Specifications and Properties

Fmoc-N-Me-Ile-OH is a white to off-white powder. Key properties are detailed below:

Property	Value	Source	
Empirical Formula	C22H25NO4	[1][3]	
Melting Point	177-183 °C	[3]	
Solubility	Soluble in DMF	General Knowledge	
Appearance	Powder	[3]	

Experimental Protocols

The incorporation of N-methylated amino acids like **Fmoc-N-Me-Ile-OH** into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) presents unique challenges due to the steric hindrance of the N-methyl group. This often leads to slower and less efficient coupling reactions. Therefore, optimized protocols are crucial for successful synthesis.



General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc SPPS.



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Fmoc Solid-Phase Peptide Synthesis Workflow

Recommended Coupling Protocol for Fmoc-N-Me-Ile-OH

Due to the steric hindrance of the N-methyl group, standard coupling reagents may not be sufficient to achieve high coupling efficiency. The use of more potent activating agents is recommended.

Materials:

- Fmoc-protected peptide-resin with a free N-terminal amine
- Fmoc-N-Me-Ile-OH (4 equivalents relative to resin substitution)
- HATU (3.9 equivalents)
- HOAt (4 equivalents) or DIEA (8 equivalents)
- Anhydrous DMF (peptide synthesis grade)
- 20% (v/v) Piperidine in DMF
- DCM (Dichloromethane)



Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
- Amino Acid Activation: In a separate vial, dissolve Fmoc-N-Me-Ile-OH, HATU, and HOAt (or DIEA) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
- Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. The coupling time may need to be extended to 2-4 hours or even overnight to ensure completion. Monitoring the reaction is crucial.
- Monitoring the Coupling Reaction: A qualitative ninhydrin test can be used to monitor the
 presence of free primary amines. However, for secondary amines, such as after the coupling
 of an N-methylated amino acid, the Kaiser test is not reliable. The bromophenol blue test can
 be used as an alternative.
- Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
- Repeat Cycle: Proceed with the deprotection of the newly added Fmoc-N-Me-Ile-OH to continue the peptide chain elongation.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the sidechain protecting groups are removed.

Materials:

- Peptide-resin
- TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)



· Cold diethyl ether

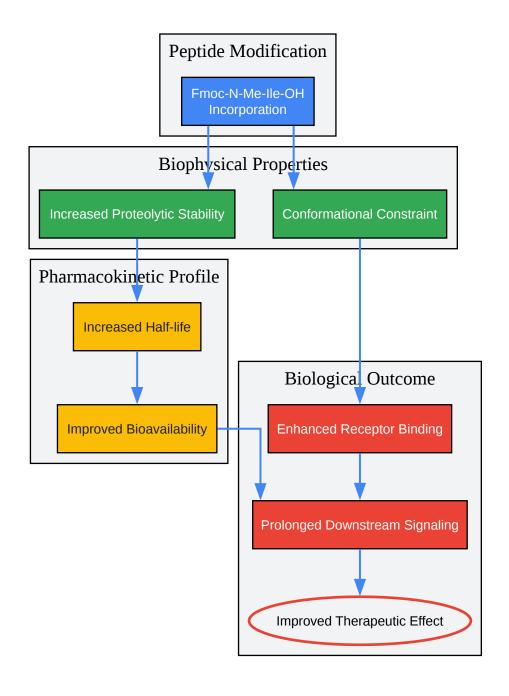
Procedure:

- Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
- Cleavage: Treat the resin with the TFA cleavage cocktail for 2-4 hours at room temperature.
- Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
- Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether. The crude peptide can then be purified by reverse-phase HPLC.

Signaling Pathways and Logical Relationships

The incorporation of N-methylated amino acids can significantly impact the biological activity of a peptide by altering its conformation and resistance to enzymatic degradation. This can lead to enhanced receptor binding and prolonged signaling.





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